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molecular formula C11H19NO2 B8758705 Ethyl 2-cyano-2-isopropyl-3-methylbutanoate CAS No. 62391-95-1

Ethyl 2-cyano-2-isopropyl-3-methylbutanoate

Cat. No. B8758705
M. Wt: 197.27 g/mol
InChI Key: WHTXVXOOSUKFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04276225

Procedure details

98.5 g (0.5 mol) of diisopropyl-cyanoacetic acid ethyl ester (prepared according to J. Chem. Soc., 1930, page 2,758), 300 ml of 1-oxo-1-methyl-phospholine, 31 g of sodium chloride and 22 g of water were heated to 160°-170° C. for 9 hours. After cooling, the mixture was diluted with 1,000 ml of water and extracted by shaking four times with 150 ml of petroleum ether each time. The combined petroleum ether phases were washed twice with 200 ml of water each time and dried with Na2SO4 and the petroleum ether was distilled off under normal pressure. The residual crude product was then purified by vacuum distillation. 53.2 g (85% of theory) of diisopropyl-acetonitrile of boiling point 60° C./14 mm Hg were obtained. Refractive index nD20 =1.4190.
Quantity
98.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[C:5]([CH:11]([CH3:13])[CH3:12])([CH:8]([CH3:10])[CH3:9])[C:6]#[N:7])C.O=P1(C)CCC=C1.[Cl-].[Na+]>O>[CH:8]([CH:5]([CH:11]([CH3:13])[CH3:12])[C:6]#[N:7])([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
98.5 g
Type
reactant
Smiles
C(C)OC(C(C#N)(C(C)C)C(C)C)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O=P1(C=CCC1)C
Name
Quantity
31 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
22 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by shaking four times with 150 ml of petroleum ether each time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The combined petroleum ether phases were washed twice with 200 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the petroleum ether was distilled off under normal pressure
DISTILLATION
Type
DISTILLATION
Details
The residual crude product was then purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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